molecular formula C26H46O4-2 B13398760 1,2-Bis(7-methyloctyl)cyclohexane-1,2-dicarboxylate

1,2-Bis(7-methyloctyl)cyclohexane-1,2-dicarboxylate

Cat. No.: B13398760
M. Wt: 422.6 g/mol
InChI Key: OLAQBFHDYFMSAJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(7-methyloctyl)cyclohexane-1,2-dicarboxylate is a chemical compound with the molecular formula C26H48O4. It is known for its use as a plasticizer, which enhances the flexibility and durability of polymers. This compound is particularly valued in the production of polyvinyl chloride (PVC) products, such as pipes, cables, and films .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(7-methyloctyl)cyclohexane-1,2-dicarboxylate is synthesized through the hydrogenation of diisononyl phthalate (DINP). The hydrogenation process involves the addition of hydrogen (H2) to the compound in the presence of a catalyst, typically under high pressure and temperature .

Industrial Production Methods

The industrial production of this compound follows the same hydrogenation process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The catalyst used in the process is often a metal catalyst, such as palladium or platinum, supported on a carrier material .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(7-methyloctyl)cyclohexane-1,2-dicarboxylate primarily undergoes esterification and hydrogenation reactions. It is relatively stable under normal conditions and does not readily undergo oxidation or reduction .

Common Reagents and Conditions

Major Products

The major product formed from the hydrogenation of diisononyl phthalate is this compound itself. This product is then used as a plasticizer in various industrial applications .

Scientific Research Applications

1,2-Bis(7-methyloctyl)cyclohexane-1,2-dicarboxylate has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 1,2-Bis(7-methyloctyl)cyclohexane-1,2-dicarboxylate is its ability to integrate into polymer chains, reducing intermolecular forces and increasing flexibility. This is achieved through the ester bonds formed between the compound and the polymer chains, allowing for greater movement and flexibility of the polymer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high stability and effectiveness as a plasticizer. It provides superior flexibility and durability to PVC products compared to other plasticizers, making it a preferred choice in various industrial applications .

Properties

Molecular Formula

C26H46O4-2

Molecular Weight

422.6 g/mol

IUPAC Name

1,2-bis(7-methyloctyl)cyclohexane-1,2-dicarboxylate

InChI

InChI=1S/C26H48O4/c1-21(2)15-9-5-7-11-17-25(23(27)28)19-13-14-20-26(25,24(29)30)18-12-8-6-10-16-22(3)4/h21-22H,5-20H2,1-4H3,(H,27,28)(H,29,30)/p-2

InChI Key

OLAQBFHDYFMSAJ-UHFFFAOYSA-L

Canonical SMILES

CC(C)CCCCCCC1(CCCCC1(CCCCCCC(C)C)C(=O)[O-])C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.